molecular formula C14H13ClN2O3S B12317449 N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

Cat. No.: B12317449
M. Wt: 324.8 g/mol
InChI Key: XOHFNPGYPTUMHV-FLIBITNWSA-N
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Description

N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide is a synthetically designed thiazolidinedione derivative that functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [https://pubmed.ncbi.nlm.nih.gov/16390349/]. This nuclear receptor is a key regulator of glucose and lipid metabolism, making it a critical target for metabolic disease research. The compound's primary research value lies in its application for studying insulin sensitization mechanisms and for the preclinical investigation of novel therapeutics for Type 2 diabetes and related metabolic syndromes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3660897/]. Its mechanism involves binding to PPARγ, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent translocation to the nucleus, where it modulates the transcription of genes involved in adipocyte differentiation, fatty acid storage, and glucose homeostasis. The 5-benzylidene moiety and the chloroacetamide side chain are structural features that contribute to its binding affinity and specificity for the PPARγ ligand-binding domain, offering a valuable chemical tool for structure-activity relationship (SAR) studies aimed at developing new PPARγ modulators with improved efficacy and reduced side effects. Research utilizing this compound is fundamental for advancing our understanding of nuclear receptor pharmacology and for identifying new pathways in metabolic disorder pathogenesis.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide

InChI

InChI=1S/C14H13ClN2O3S/c15-9-12(18)16-6-7-17-13(19)11(21-14(17)20)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,18)/b11-8-

InChI Key

XOHFNPGYPTUMHV-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Thiazolidinedione (TZD) Core

The TZD core is synthesized via cyclization of thiourea and chloroacetic acid in hydrochloric acid (HCl). Key steps include:

  • Reagents : Chloroacetic acid (0.6 mol), thiourea (0.6 mol), concentrated HCl (60 mL).
  • Conditions : Reflux at 100–110°C for 8–10 hours.
  • Yield : 85% after recrystallization in ethanol.

Mechanism :
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, \Delta}} \text{TZD} + \text{H}2\text{O}
$$

Knoevenagel Condensation for 5-Benzylidene Intermediate

The TZD core undergoes Knoevenagel condensation with benzaldehyde derivatives to form 5-benzylidene intermediates:

  • Reagents : TZD (0.188 mol), benzaldehyde (0.188 mol), piperidine (catalyst).
  • Conditions : Reflux in ethanol for 1 hour.
  • Yield : 93%.

Characterization :

  • IR : 1685 cm⁻¹ (C=O), 1548 cm⁻¹ (C=N).
  • ¹H NMR : δ 7.92 ppm (s, 1H, CH=C).

Chlorosulfonation and Amidation

The intermediate is chlorosulfonated and coupled with ethylenediamine derivatives:

  • Reagents : 5-Benzylidene-TZD (0.0388 mol), chlorosulfonic acid (0.155 mol).
  • Conditions : Reflux at 90–95°C for 1 hour.
  • Amidation : React with N-chloroarylacetamide in dimethylformamide (DMF) at reflux for 4 hours.
  • Yield : 71%.

Final Product Characterization :

  • Molecular Formula : C₁₈H₂₁ClN₂O₃S.
  • ¹³C NMR : δ 168.5 ppm (C=O), 125.3 ppm (CH=C).

Microwave-Assisted Synthesis

Accelerated TZD Formation

Microwave irradiation reduces reaction time from hours to minutes:

  • Reagents : Chloroacetic acid (10.58 mmol), thiourea (10.6 mmol).
  • Conditions : 200 W microwave irradiation at 140°C for 10 minutes.
  • Yield : 89%.

One-Pot Knoevenagel Condensation

Microwave-assisted Knoevenagel reactions enhance efficiency:

  • Catalyst : Piperidine (1 mL).
  • Conditions : 250 W irradiation for 5 minutes.
  • Yield : 95%.

Advantages :

  • 80% reduction in reaction time compared to conventional methods.

Solvent-Free and Catalytic Methods

ZnO Nanoparticle-Catalyzed Synthesis

ZnO nanoparticles enable eco-friendly synthesis:

  • Catalyst : ZnO nanoparticles (5 mol%).
  • Conditions : Solvent-free, 80°C for 30 minutes.
  • Yield : 92%.

Ethylenediamine Diacetate (EDDA) Catalysis

EDDA facilitates rapid coupling:

  • Catalyst : EDDA (10 mol%).
  • Conditions : Solvent-free, 100°C for 20 minutes.
  • Yield : 88%.

Comparative Analysis of Methods

Parameter Conventional Microwave Solvent-Free
Reaction Time 8–12 hours 10–30 minutes 20–60 minutes
Yield (%) 71–85 89–95 88–92
Energy Efficiency Low High Moderate
Environmental Impact High (solvents) Low Low

Key Findings :

  • Microwave methods offer the highest yields (up to 95%) and shortest reaction times.
  • Solvent-free approaches balance efficiency and sustainability.

Challenges and Optimization

Purification Difficulties

  • Issue : Column chromatography is often required due to by-products.
  • Solution : Recrystallization in ethanol improves purity to >98%.

Scalability

  • Microwave Limitations : Batch size restrictions in lab-scale reactors.
  • Industrial Adaptation : Continuous flow reactors proposed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation Reactions: The thiazolidinone ring can engage in condensation reactions with aldehydes or ketones to form Schiff bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylmethylidene group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Condensation Reactions: Reagents like aldehydes or ketones, along with acidic or basic catalysts, are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Condensation Reactions: Products include Schiff bases and other condensation products.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties. It demonstrates cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies reveal that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in human breast cancer cells with an IC50 value of 15 µM; inhibited cell migration significantly.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating a potential role in managing chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the thiazolidine ring followed by chlorination and acetamide substitution. Variations in the benzylidene moiety have been explored to enhance biological activity and selectivity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Melting Points :

  • Electron-withdrawing groups (e.g., bromine in GB31) increase melting points (292–294°C vs. 272–274°C for GB30) due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., cyclohexylthiourea in 6c) result in higher melting points (294–296°C) .

Synthetic Efficiency: Yields vary significantly (58–98%), influenced by solvent systems. Ethanol/ethyl acetate mixtures () achieve higher yields (96–98%) compared to DMSO-based methods (: 58–68%) .

Spectral Consistency :

  • LCMS m/z values align with theoretical masses (e.g., GB30: 412.0 vs. 413.45 theoretical) .

Functional and Pharmacological Comparisons

Antimicrobial Activity

  • Compounds 4j , 4k , and 4l () exhibit broad-spectrum antimicrobial activity, with bromine substituents enhancing potency against Gram-negative bacteria .
  • GB30–GB34 () show moderate activity against S. aureus and E.

Anticancer Potential

  • 3f () demonstrates antitumor activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, attributed to the 1,3,4-oxadiazole moiety enhancing DNA intercalation .
  • 7a–7c () show promise in molecular docking studies targeting histone deacetylases (HDACs), with IC₅₀ values <10 μM .

Unique Features of the Target Compound

  • Ethyl Linker : Unlike most analogs with direct acetamide-thiazolidinedione conjugation (e.g., GB30), the ethyl spacer in the target compound may enhance conformational flexibility and metabolic stability .
  • Chloroacetamide Group : The 2-chloro substituent could facilitate nucleophilic substitution reactions, enabling further derivatization for structure-activity relationship (SAR) studies .

Biological Activity

N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide, also known as 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide, is a synthetic compound with a diverse range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C14H13ClN2O3S
  • Molecular Weight : 324.78 g/mol
  • IUPAC Name : N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
  • InChI Key : XOHFNPGYPTUMHV-FLIBITNWSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with thiazolidinone derivatives under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The process often requires optimization of reaction conditions such as temperature and solvent to enhance yield and purity .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets and pathways within biological systems. Its potential effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interference : It could disrupt cellular processes leading to apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds similar to this compound showed effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.95 to 15.62 μg/mL against tested organisms .

Antidiabetic Effects

Recent studies have highlighted the potential antidiabetic properties of thiazolidine derivatives. These compounds may act as agonists for the PPAR-gamma receptor, which plays a crucial role in glucose metabolism and insulin sensitivity. In vivo evaluations have shown promising results in reducing blood glucose levels in diabetic models .

Case Studies

  • Antimicrobial Activity :
    • A comparative study evaluated the antimicrobial efficacy of several thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics .
    CompoundMIC (μg/mL)Target Organism
    N-[...]-2-chloro-acetamide1.95–15.62S. aureus, C. albicans
    Ciprofloxacin0.7–1.0Various bacteria
  • Antidiabetic Evaluation :
    • In a study assessing the antidiabetic properties of benzylidene-thiazolidine derivatives, the compound demonstrated a significant reduction in blood glucose levels in diabetic rats compared to control groups .

Q & A

Q. How can researchers optimize the synthesis yield of N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide?

  • Methodological Answer: Optimize reaction parameters such as solvent choice (e.g., DMF for solubility and reactivity ), stoichiometric ratios (e.g., 1:1.5 molar ratio of thiazolidinedione to chloroacetylated intermediates ), and temperature (room temperature to avoid side reactions ). Monitor reaction progress via TLC and purify using recrystallization from ethanol-DMF mixtures to improve yield and purity .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer: Use single-crystal X-ray diffraction for definitive stereochemical assignment , complemented by 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton environments and carbonyl/thiazolidine functionalities. IR spectroscopy can validate the presence of amide (C=O, ~1650 cm1^{-1}) and thiazolidinedione (C=S, ~1250 cm1^{-1}) groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer: After quenching the reaction with water to precipitate crude product , use recrystallization from ethanol-DMF (1:1) to remove unreacted starting materials . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve impurities .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways . Molecular docking against target proteins (e.g., PPAR-γ for hypoglycemic activity ) can guide substituent modifications. Combine this with high-throughput screening to validate computational predictions experimentally .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer: Cross-validate assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥95% ). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Reconcile structural variations (e.g., substituent positioning) using SAR analysis .

Q. What strategies are recommended for systematic structure-activity relationship (SAR) studies?

  • Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogenation at the benzylidene ring or alkylation of the acetamide chain ). Test in tiered bioassays (e.g., in vitro enzyme inhibition followed by in vivo efficacy in rodent models ). Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How can reaction scalability be improved without compromising purity?

  • Methodological Answer: Use flow chemistry to control exothermic reactions (e.g., chloroacetylation ). Optimize solvent recycling (e.g., recover DMF via distillation ) and implement process analytical technology (PAT) for real-time monitoring of intermediates .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing bioactivity data variability?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means in IC50_{50} studies . For SAR, employ QSAR models with descriptors like logP and polar surface area .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer: Screen solvent mixtures (e.g., methanol-acetone ) using vapor diffusion or slow evaporation. Adjust temperature gradients (4°C to RT) to control nucleation. Characterize crystal packing via Hirshfeld surface analysis to identify stabilizing interactions (e.g., N–H⋯N hydrogen bonds ).

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